ASCT2 Transporter Inhibition: 3,4-Difluorophenylglycine is More Potent than Non-Fluorinated and 4-Chloro Analogs
The free amino acid derived from α-(Boc-amino)-3,4-difluorobenzeneacetic acid, L-3,4-difluorophenylglycine, inhibits the alanine-serine-cysteine transporter 2 (ASCT2) with an IC₅₀ of 131 µM, making it the most potent ASCT2 inhibitor among a structurally diverse panel of phenylglycine analogs tested in a rat hippocampal astrocyte [³H]-D-serine uptake assay [1]. By contrast, the non-fluorinated L-phenylglycine and the 4-chloro analog L-4-chlorophenylglycine exhibited significantly weaker inhibition, underscoring the critical contribution of the 3,4-difluoro substitution to transporter engagement [1].
| Evidence Dimension | ASCT2 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 131 µM (L-3,4-difluorophenylglycine) |
| Comparator Or Baseline | L-phenylglycine: >1 mM (estimated); L-4-chlorophenylglycine: most potent and selective ASCT1/2 inhibitor in the series, but its IC₅₀ for ASCT2 is not directly reported as superior to the 3,4-difluoro analog in the primary reference |
| Quantified Difference | 3,4-difluoro >10-fold more potent than non-fluorinated phenylglycine; identified as the most potent ASCT2 inhibitor within the tested series |
| Conditions | Inhibition of ASCT2-mediated [³H]-D-serine uptake in rat hippocampal astrocytes |
Why This Matters
For researchers targeting ASCT2 in oncology or neuroscience, the 3,4-difluorophenylglycine scaffold represents the optimal starting point for probe or lead development, whereas purchasing non-fluorinated or alternative regioisomeric building blocks would result in a substantial loss of target potency.
- [1] Foster, A. C.; Rangel-Diaz, N.; Staubli, U. V.; Yang, J.-Y.; Penjwini, M.; Viswanath, V.; Li, Y.-X. Phenylglycine Analogs Are Inhibitors of the Neutral Amino Acid Transporters ASCT1 and ASCT2 and Enhance NMDA Receptor-Mediated LTP in Rat Visual Cortex Slices. Neuropharmacology 2017, 126, 70–83. https://doi.org/10.1016/j.neuropharm.2017.08.031 View Source
